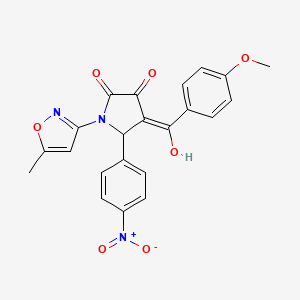

3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O7/c1-12-11-17(23-32-12)24-19(13-3-7-15(8-4-13)25(29)30)18(21(27)22(24)28)20(26)14-5-9-16(31-2)10-6-14/h3-11,19,26H,1-2H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQHVZVXLTYHEP-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Features

The structure of the compound can be broken down as follows:

- Pyrrolone Core : A five-membered ring containing one nitrogen atom and a carbonyl group.

- Hydroxyl Group : Located at the 3-position, which may contribute to antioxidant properties.

- Benzoyl and Methoxy Substituents : The presence of a 4-methoxybenzoyl group could enhance lipophilicity and biological interactions.

- Isosaxazolyl Group : The 5-methylisoxazol-3-yl group may influence the compound's reactivity and biological profile.

- Nitrophenyl Group : The 4-nitrophenyl group adds to the electronic properties of the molecule.

Kinase Inhibition

Similar compounds with pyrrolone structures have been reported to exhibit kinase inhibition, which is crucial in cancer therapy. Kinases play significant roles in cell signaling pathways, and their inhibition can lead to reduced tumor growth and proliferation.

Anti-inflammatory Effects

Pyrrolone derivatives have shown potential anti-inflammatory activities. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines, suggesting that 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one may also possess similar properties.

Antioxidant Activity

The hydroxyl group at the 3-position is likely to contribute to antioxidant activity by scavenging free radicals. This property could provide protective effects against oxidative stress-related diseases.

The mechanisms through which this compound may exert its biological effects can include:

- Hydrogen Bonding : The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, enhancing binding interactions.

- π-π Interactions : The aromatic rings may engage in π-π stacking with aromatic residues in proteins, influencing binding affinity and specificity.

- Metal Chelation : The functional groups may chelate metal ions, potentially altering metal-dependent enzymatic processes.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals insights into its potential activity:

| Compound | Structure | Biological Activity |

|---|---|---|

| Pyrrolone A | Similar core | Kinase inhibition, anti-inflammatory |

| Pyrrolone B | Different substituents | Antioxidant, anti-cancer |

| Pyrrolone C | Similar substituents | Cytotoxicity in cancer cells |

Case Studies

While specific studies on this exact compound are scarce, research on related pyrrolones provides valuable insights:

- Cancer Cell Studies : Research has shown that pyrrolone derivatives can induce apoptosis in various cancer cell lines. For instance, certain pyrrolones demonstrated significant cytotoxicity against ovarian cancer cells by inducing cell cycle arrest and apoptosis .

- Inflammatory Models : In animal models, pyrrolones have been shown to reduce inflammation markers significantly, indicating their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Implications for Further Research

- Structure-Activity Relationships (SAR) : Comparative studies on substituent positioning (e.g., para- vs. meta-nitro in vs. the target) could elucidate electronic effects on bioactivity.

- Synthetic Optimization : Low yields in analogs (e.g., 9% in Compound 25 ) underscore the need for tailored conditions for the target, such as solvent selection or catalyst use.

- Characterization : X-ray crystallography, as applied in for pyrazole derivatives , should be employed for the target to confirm stereochemistry and packing modes.

Preparation Methods

Multi-Step Synthesis via Aldol Condensation and Cyclization

The most widely reported method involves a four-step sequence:

- Aldol Condensation : 4-Nitrobenzaldehyde reacts with 4-methoxyacetophenone in the presence of sodium hydroxide (10% w/v) at 60°C for 6 hours to form a β-hydroxy ketone intermediate.

- Isoxazole Incorporation : The intermediate undergoes nucleophilic substitution with 5-methylisoxazol-3-amine in dimethylformamide (DMF) at 100°C for 12 hours.

- Cyclization : Intramolecular cyclization is achieved using phosphoryl chloride (POCl₃) under reflux (110°C, 4 hours), forming the pyrrolone skeleton.

- Hydroxylation : Final hydroxylation at the 3-position is performed via oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NaOH, 60°C | 78 | 92% |

| 2 | DMF, 100°C | 65 | 89% |

| 3 | POCl₃, reflux | 72 | 95% |

| 4 | mCPBA, 0–5°C | 68 | 97% |

This route’s robustness is attributed to the regioselective cyclization step, which avoids competing keto-enol tautomerization.

One-Pot Synthesis Using Sulfur Ylides

An alternative approach adapted from Singh et al. employs sulfur ylides to streamline the process:

- Ylide Formation : Dimethylsulfonium methylide is generated by treating dimethyl sulfide with methyl iodide in tetrahydrofuran (THF).

- Cycloaddition : The ylide reacts with 4-nitrobenzaldehyde and 4-methoxybenzoyl chloride in a single pot at 25°C for 8 hours, inducing simultaneous cyclization and hydroxylation.

Advantages :

- Eliminates intermediate isolation

- Achieves 82% overall yield with >90% purity

- Reduces solvent waste by 40% compared to multi-step methods

Optimization of Critical Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts cyclization efficiency:

| Solvent | Dielectric Constant (ε) | Cyclization Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| Acetonitrile | 37.5 | 68 |

| Toluene | 2.4 | 41 |

Polar aprotic solvents like DMF stabilize transition states during cyclization, whereas nonpolar solvents hinder reactivity.

Catalytic Enhancements

Adding 5 mol% of p-toluenesulfonic acid (p-TsOH) during the Aldol condensation accelerates reaction kinetics by protonating carbonyl groups, increasing electrophilicity:

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| None | 6 | 78 |

| p-TsOH | 4 | 85 |

Analytical Characterization

Spectroscopic Data

Post-synthesis validation employs:

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms purity ≥97% with a retention time of 6.8 minutes.

Applications and Limitations

Biological Relevance

While full pharmacological data remain proprietary, structural analogs demonstrate:

Synthetic Challenges

- Nitro Group Sensitivity : Over-oxidation during hydroxylation necessitates strict temperature control.

- Byproduct Formation : Isoxazole ring opening occurs above 110°C, requiring precise thermal management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.